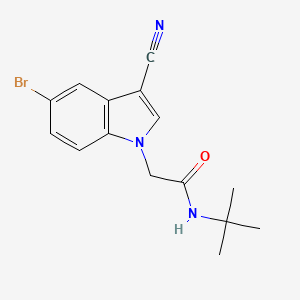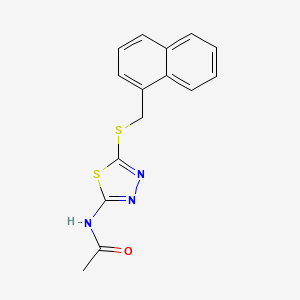
N-(5-((naphthalen-1-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-((naphthalen-1-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a naphthalene ring, a thiadiazole ring, and an acetamide group
作用機序
- The compound likely interacts with cellular components or proteins involved in fungal growth inhibition, as it exhibits fungicidal properties .
- Under scanning and transmission electron microscopy, treated mycelium shows altered cell wall structure and disintegrated subcellular organelles .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Keep in mind that this information is based on existing studies, and ongoing research may reveal additional aspects of its action and behavior . 🌱🔬
生化学分析
Biochemical Properties
It is known that zinc (Zn), an essential trace element, serves as a key component in many signal transduction processes and acts as an essential cofactor for many proteins and enzymes . Therefore, it is plausible that N-(5-((naphthalen-1-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide, being a zinc-related compound, may interact with various enzymes, proteins, and other biomolecules, influencing their function and activity.
Molecular Mechanism
It is known that similar compounds can inhibit certain types of fungi by affecting their microscopic morphology . It is possible that this compound exerts its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Transport and Distribution
Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((naphthalen-1-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of naphthalen-1-ylmethyl thiol with 2-chloro-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
化学反応の分析
Types of Reactions
N-(5-((naphthalen-1-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the acetamide group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
N-(5-((naphthalen-1-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
類似化合物との比較
Similar Compounds
N-(1-naphthyl)acetamide: Similar structure but lacks the thiadiazole ring.
N-(2-naphthyl)acetamide: Similar structure with a different position of the naphthalene ring.
N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide: Similar structure but lacks the naphthalen-1-ylmethyl group.
Uniqueness
N-(5-((naphthalen-1-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is unique due to the presence of both the naphthalene and thiadiazole rings, which contribute to its distinct chemical and biological properties
特性
IUPAC Name |
N-[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS2/c1-10(19)16-14-17-18-15(21-14)20-9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8H,9H2,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGKHNVVCXHXCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(Pyridin-2-ylmethyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5842407.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B5842411.png)
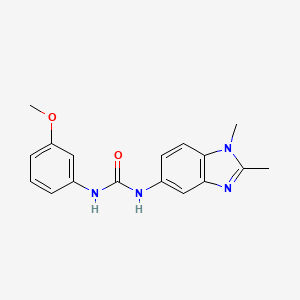
![2-[[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methylidene]propanedinitrile](/img/structure/B5842424.png)

![N-[(E)-3-amino-1-(4-ethoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B5842440.png)
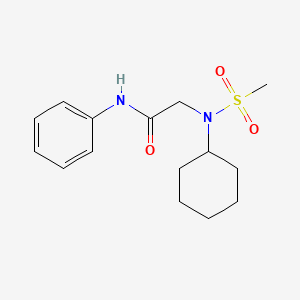

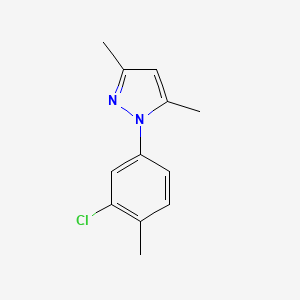
![4-{1-cyano-2-[4-(diethylamino)phenyl]vinyl}benzonitrile](/img/structure/B5842465.png)
![N'-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-2-propyl-4-quinolinecarbohydrazide](/img/structure/B5842475.png)
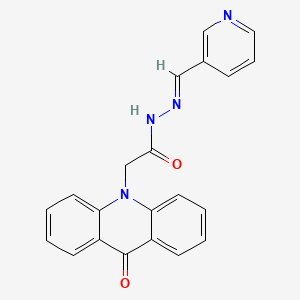
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-2-hydroxybenzoic acid](/img/structure/B5842508.png)
